3-Chloro-4-ethoxy-5-fluorophenylboronic acid

Description

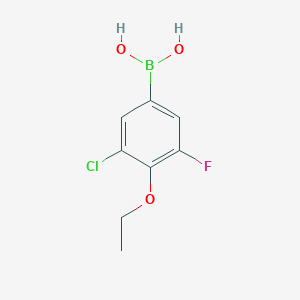

3-Chloro-4-ethoxy-5-fluorophenylboronic acid is an arylboronic acid derivative with the molecular formula C₈H₈BClFO₃ (free acid form). Its pinacol ester form, This compound pinacol ester (CAS: 1668474-08-5), is more commonly referenced in commercial databases and has a molecular formula of C₁₄H₁₉BClFO₃ and a molecular weight of 300.56 g/mol . The compound features a phenyl ring substituted with chlorine (Cl) at position 3, ethoxy (OCH₂CH₃) at position 4, and fluorine (F) at position 5. This trifunctional substitution pattern confers unique electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and advanced materials .

The pinacol ester form is often preferred for its enhanced stability and solubility in organic solvents compared to the free boronic acid. Commercial samples typically report a purity of ≥95% for the ester form , though synthetic protocols for the free acid may achieve higher purity depending on purification methods.

Properties

IUPAC Name |

(3-chloro-4-ethoxy-5-fluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BClFO3/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4,12-13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPPGBQQZJDSBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)OCC)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301223000 | |

| Record name | Boronic acid, B-(3-chloro-4-ethoxy-5-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301223000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096334-30-2 | |

| Record name | Boronic acid, B-(3-chloro-4-ethoxy-5-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096334-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(3-chloro-4-ethoxy-5-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301223000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-ethoxy-5-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-4-ethoxy-5-fluorobenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent like dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product is often achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-ethoxy-5-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The chloro, ethoxy, and fluoro groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or alkoxides.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development:

3-Chloro-4-ethoxy-5-fluorophenylboronic acid has been identified as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its boronic acid functionality allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing complex organic molecules. This reaction is particularly useful in forming carbon-carbon bonds, essential for developing new drug candidates.

Case Study: Treatment of Diabetes and Metabolic Disorders

A notable application of boronic acids, including this compound, is in the treatment of metabolic disorders such as diabetes. Research indicates that these compounds can modulate insulin signaling pathways, thereby improving glucose metabolism. A patent (US7037905B2) outlines methods for using boronic acids to treat conditions like insulin resistance and obesity, highlighting their role in managing metabolic syndrome .

Chemical Synthesis

Reagent in Organic Reactions:

The compound serves as an effective reagent in various organic transformations. Its ability to form stable complexes with diols makes it suitable for synthesizing complex molecules through selective functionalization.

Table 1: Summary of Chemical Reactions Involving this compound

Biological Research

Targeting Cancer:

Research has explored the use of boronic acids in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth. The compound has shown promise in targeting cancer cells by disrupting metabolic pathways that are crucial for cell proliferation.

Case Study: Inhibition of Hormone-Sensitive Lipase

The compound's potential in treating conditions related to abnormal lipid metabolism has been documented. It can inhibit hormone-sensitive lipase, which plays a role in fat breakdown and energy regulation. This inhibition can be beneficial in addressing obesity and related metabolic disorders .

Environmental Applications

Wastewater Treatment:

Recent studies have investigated the use of boronic acids, including this compound, in environmental chemistry for the removal of pollutants from wastewater. Their ability to form complexes with heavy metals and organic pollutants enhances their utility in environmental remediation processes.

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethoxy-5-fluorophenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of the desired biaryl product .

Comparison with Similar Compounds

The reactivity and applications of 3-chloro-4-ethoxy-5-fluorophenylboronic acid are best understood in the context of structurally related arylboronic acids. Below is a comparative analysis based on substituent positions, electronic effects, and reported

Substituent Position and Electronic Effects

Key Observations :

- Fluorine vs. Chlorine: Fluorine’s strong electron-withdrawing nature enhances the electrophilicity of the boronic acid, accelerating cross-coupling reactions compared to non-fluorinated analogs . Chlorine provides moderate electron withdrawal but increases steric bulk.

Reactivity in Suzuki-Miyaura Coupling

- The target compound’s ortho -chlorine and meta -fluorine create a polarized aryl ring, increasing the boronic acid’s reactivity toward palladium catalysts. However, steric hindrance from the ethoxy group may reduce coupling efficiency compared to less-substituted analogs like 4-ethoxy-3-fluorophenylboronic acid .

Commercial Availability and Cost

Biological Activity

3-Chloro-4-ethoxy-5-fluorophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula: C₈H₉BClFO₃

- Molecular Weight: 218.42 g/mol

- Appearance: Crystalline solid

- Density: 1.3 g/cm³

- Boiling Point: Approximately 358.1 °C

- Flash Point: Approximately 170.4 °C

The presence of the chloro, ethoxy, and fluorine groups in its structure enhances its reactivity and selectivity, making it a valuable building block in medicinal chemistry.

Synthesis Methods

Several methods for synthesizing this compound have been documented, often involving the reaction of appropriate precursors under controlled conditions. The synthesis typically includes:

- Boronation Reaction : Utilizing boron reagents to introduce the boronic acid functionality.

- Substitution Reactions : Employing nucleophilic substitution to incorporate the chloro and ethoxy groups.

Antimicrobial Properties

Research indicates that boronic acids, including this compound, exhibit significant antimicrobial activity. A study on structurally similar compounds found that derivatives displayed potent antibacterial effects against various strains of bacteria such as E. coli and Staphylococcus aureus .

| Compound | Target Organism | Activity |

|---|---|---|

| This compound | E. coli | Moderate |

| This compound | Staphylococcus aureus | High |

The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific enzymes and receptors. For instance, boronic acids can inhibit serine proteases by forming reversible covalent bonds with active site serine residues . This inhibition can lead to downstream effects in various biochemical pathways, including those involved in bacterial metabolism.

Case Studies

- Antibacterial Activity Evaluation : In a study utilizing the disc diffusion method, this compound was tested against several gram-positive and gram-negative bacteria. The results indicated a significant zone of inhibition compared to standard antibiotics .

- Pharmacological Applications : The compound has been investigated as an intermediate in the synthesis of potential therapeutic agents targeting various diseases, including cancer and metabolic disorders . Its unique structural features may enhance its efficacy as a drug candidate.

Q & A

Q. Example Protocol :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 3-Chloro-4-ethoxy-5-fluorobromobenzene, B₂Pin₂ | Boronation |

| 2 | Pd(dba)₂, KOAc, DMF, 80°C | Cross-coupling |

Basic: How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Answer:

- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., ethoxy protons at δ 1.3–1.5 ppm, aromatic protons split by fluorine coupling) .

- ¹⁹F NMR : Identify fluorine environment (δ -110 to -120 ppm for meta-fluorine) .

- IR Spectroscopy : B-O stretching (~1340 cm⁻¹) and aromatic C-Cl (~550 cm⁻¹) .

- HPLC-MS : Quantify purity (>98%) and detect protodeboronation byproducts .

Advanced: What strategies mitigate hydrolysis or protodeboronation during Suzuki-Miyaura cross-coupling?

Answer:

- Anhydrous conditions : Use rigorously dried solvents (e.g., THF over molecular sieves) to suppress hydrolysis .

- Base optimization : Weak bases (e.g., K₂CO₃) reduce boronic acid degradation compared to strong bases .

- Temperature modulation : Lower reaction temperatures (e.g., 60°C) minimize side reactions .

- Additives : Adding thiophene or phenylboronic acid derivatives stabilizes reactive intermediates .

Data Contradiction Note : Conflicting reports on base efficacy (KOAc vs. Na₂CO₃) may arise from solvent polarity differences. Systematic screening is advised .

Advanced: How do electronic effects of substituents influence reactivity in cross-couplings?

Answer:

- Hammett analysis : Electron-withdrawing groups (Cl, F) enhance electrophilicity at the boron center, accelerating transmetallation. Ethoxy (electron-donating) may slow reactivity but improve steric accessibility .

- DFT studies : For analogs like 3-Formylphenylboronic acid, substituent orientation affects LUMO energy and Pd-complex stability .

- Substituent position : Meta-fluorine (vs. para) reduces steric hindrance, enhancing coupling efficiency .

Advanced: How to resolve discrepancies in catalytic efficiency across solvent systems?

Answer:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but may accelerate protodeboronation. Non-polar solvents (toluene) favor stability but slow kinetics .

- Systematic screening : Use a solvent matrix (e.g., DMF/H₂O vs. THF/H₂O) with controlled base concentrations.

- Kinetic profiling : Monitor reaction progress via TLC or in situ NMR to identify optimal time-conversion trade-offs .

Computational: Which methods predict stability and electronic properties?

Answer:

- DFT/B3LYP : Optimize geometry at 6-31G(d,p) basis set to calculate bond lengths (B-O ~1.36 Å) and vibrational modes .

- NBO analysis : Quantify charge distribution (boron δ+ ~0.35) to assess electrophilicity.

- MD simulations : Predict solvation effects and hydrolysis pathways in aqueous/organic mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.